Dihydrochlorure d'amide de cétirizine

Vue d'ensemble

Description

Cetirizine amide dihydrochloride is a derivative of cetirizine, a second-generation antihistamine widely used to treat allergic reactions such as rhinitis, dermatitis, and urticaria . This compound is known for its selective inhibition of peripheral histamine H1 receptors, which helps alleviate allergy symptoms without causing significant drowsiness .

Applications De Recherche Scientifique

Cetirizine amide dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.

Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

Medicine: Widely used in the development of allergy medications and studied for its pharmacokinetics and pharmacodynamics.

Industry: Employed in the formulation of pharmaceutical products for allergy treatment.

Mécanisme D'action

Target of Action

Cetirizine amide dihydrochloride is an antihistamine drug . Its primary targets are the peripheral H1 receptors . These receptors are involved in the manifestation of allergic symptoms such as sneezing, coughing, nasal congestion, hives, and more .

Mode of Action

Cetirizine amide dihydrochloride interacts with its targets by selectively inhibiting the peripheral H1 receptors . This selective inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic reactions .

Biochemical Pathways

The biochemical pathways affected by cetirizine amide dihydrochloride primarily involve the histamine-mediated allergic response. By inhibiting the H1 receptors, cetirizine amide dihydrochloride prevents the activation of these pathways, thereby alleviating allergic symptoms .

Pharmacokinetics

Cetirizine amide dihydrochloride is well-absorbed, with a bioavailability of over 70% . It has minimal metabolism, primarily non-cytochrome P450-mediated . The onset of action is within 20-42 minutes . The elimination half-life ranges from 6.5 to 10 hours, with a mean of 8.3 hours . It is excreted via urine (70-85%) and feces (10-13%) .

Result of Action

The molecular and cellular effects of cetirizine amide dihydrochloride’s action include the reduction of allergic symptoms such as sneezing, coughing, nasal congestion, and hives . At the cellular level, it reduces the infiltration of inflammatory cells and the expression of adhesion molecules .

Action Environment

The action, efficacy, and stability of cetirizine amide dihydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that cetirizine amide dihydrochloride helps to alleviate. Additionally, factors such as the individual’s health status, other medications they may be taking, and their specific genetic makeup can also influence the drug’s action .

Analyse Biochimique

Biochemical Properties

Cetirizine Amide Dihydrochloride interacts with various biomolecules, primarily the Histamine-1 (H1) receptors . It acts as a selective antagonist, inhibiting the H1 receptor without sedating effects . The drug also interacts with proteins like bovine and human serum albumins .

Cellular Effects

Cetirizine Amide Dihydrochloride has significant effects on various types of cells. It is known to reduce cellular infiltration and the expression of adhesion molecules . It also has anti-inflammatory properties that may play a role in asthma management .

Molecular Mechanism

The molecular mechanism of Cetirizine Amide Dihydrochloride involves selective inhibition of peripheral H1 receptors . This inhibition minimizes the body’s allergic response to an allergen . The drug also binds to the hydrophobic pocket located in subdomain IIA of site I on serum albumins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetirizine Amide Dihydrochloride have been observed to change over time . The drug has shown significant in vitro antimicrobial activity against various strains of bacteria .

Dosage Effects in Animal Models

In animal models, the effects of Cetirizine Amide Dihydrochloride vary with different dosages . For dogs, a dosage of 1 mg/kg or 10-20 mg per dog is often given once every 12-24 hours as needed .

Metabolic Pathways

Cetirizine Amide Dihydrochloride is involved in metabolic pathways that include oxidation through alcohol dehydrogenase and CYP3A4/5 enzymes . The drug is very poorly metabolised, with the parent compound accounting for 85.8% of the oral dose .

Transport and Distribution

Cetirizine Amide Dihydrochloride is transported and distributed within cells and tissues. It is found to bind tightly to human serum albumin, acting as an inactive reservoir . More than 90% of the circulating drug is bound to human serum albumin .

Subcellular Localization

The subcellular localization of Cetirizine Amide Dihydrochloride is primarily at the H1 receptors and serum albumins . The drug binds to these sites and exerts its effects, providing relief from allergic symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cetirizine amide dihydrochloride typically involves the reaction of cetirizine with hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Starting Material: Cetirizine base.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, ensuring complete dissolution of cetirizine in the acid solution.

Product Isolation: The resulting cetirizine amide dihydrochloride is isolated by crystallization or precipitation, followed by filtration and drying.

Industrial Production Methods: Industrial production of cetirizine amide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reaction of cetirizine with hydrochloric acid in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: Cetirizine amide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert cetirizine amide dihydrochloride into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cetirizine derivatives, while reduction can produce reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Cetirizine Hydrochloride: Another salt form of cetirizine, differing mainly in the number of chloride ions.

Loratadine: A second-generation antihistamine with similar uses but different chemical structure.

Fexofenadine: Another second-generation antihistamine known for its minimal sedative effects.

Uniqueness: Cetirizine amide dihydrochloride is unique due to its specific formulation as a dihydrochloride salt, which may offer distinct pharmacokinetic properties compared to other salt forms. Its high selectivity for peripheral H1 receptors also sets it apart from first-generation antihistamines, which often cause more sedation .

Propriétés

IUPAC Name |

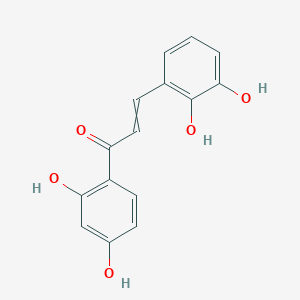

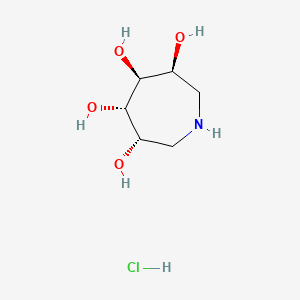

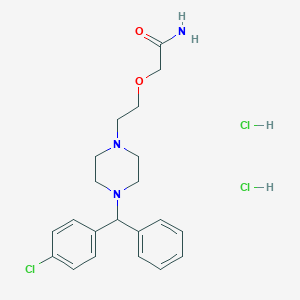

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDFTQNLTBVBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049052 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200707-85-3 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200707853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETIRIZINE AMIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX79524H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.